4-Hydroxymandelonitrile

Description

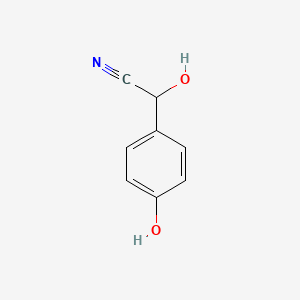

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(4-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOOPXDSCKBLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926975 | |

| Record name | Hydroxy(4-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13093-65-7, 6851-36-1 | |

| Record name | α,4-Dihydroxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymandelonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(4-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-4-Hydroxymandelonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxymandelonitrile: A Comprehensive Technical Guide to Natural Sources and Biosynthetic Pathways

Introduction

4-Hydroxymandelonitrile stands as a pivotal cyanohydrin in the intricate tapestry of plant secondary metabolism. This molecule, existing as two enantiomers, (S)-4-hydroxymandelonitrile and (R)-4-hydroxymandelonitrile, serves as the aglycone precursor to a class of cyanogenic glycosides. These glycosides, upon enzymatic hydrolysis, release hydrogen cyanide (HCN), a potent deterrent against herbivores and pathogens.[1][2][3] This guide provides an in-depth exploration of the natural occurrences of 4-hydroxymandelonitrile and the sophisticated biosynthetic pathways that lead to its formation in various plant species. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, offering both foundational understanding and practical, field-proven methodologies.

Part 1: Natural Sources of 4-Hydroxymandelonitrile

4-Hydroxymandelonitrile is primarily found in the plant kingdom in its glycosidic forms, which act as stable storage and transport molecules.[2][4][5] The stereochemistry of the aglycone is a key determinant of the resulting cyanogenic glucoside.

(S)-4-Hydroxymandelonitrile , the more extensively studied enantiomer, is the precursor to dhurrin . Dhurrin is most famously associated with sorghum (Sorghum bicolor), where it can accumulate to substantial levels, particularly in young seedlings.[5][6][7] Its concentration is dynamically regulated by the plant's developmental stage and environmental factors such as nitrogen availability and drought stress.[5][6][8]

(R)-4-Hydroxymandelonitrile serves as the aglycone for taxiphyllin . Taxiphyllin is prominently found in various species of bamboo, especially in the young, edible shoots.[9][10][11][12] It is also present in other plants, such as the seaside arrowgrass (Triglochin maritima).[1] The presence of taxiphyllin in bamboo shoots necessitates proper processing before consumption to mitigate the risk of cyanide poisoning.[11]

While plants are the primary source, the biosynthesis of related nitrile compounds has been identified in some bacteria and fungi, although the direct production of 4-hydroxymandelonitrile in these organisms is not well-documented.[13]

Quantitative Overview of 4-Hydroxymandelonitrile Glycosides in Various Plant Species

The concentration of cyanogenic glycosides derived from 4-hydroxymandelonitrile can vary significantly between species, cultivars, plant tissues, and developmental stages. The following table provides a comparative summary of reported concentrations.

| Plant Species | Cultivar/Variety | Plant Part | Glycoside | Concentration (mg/kg dry weight unless otherwise noted) | Reference(s) |

| Sorghum bicolor | Not specified | Young seedlings | Dhurrin | Can reach up to 6% of dry weight | [7] |

| Sorghum bicolor | Various cultivars | Grains | Dhurrin | <1 to 136.7 mg/kg | [14] |

| Sorghum bicolor | 'Ruzrok' | Stems (60 cm height) | Dhurrin | ~7,140 mg/kg | [3] |

| Sorghum bicolor | 'Hay Day' | Stems (60 cm height) | Dhurrin | ~1,600 mg/kg | [3] |

| Sorghum bicolor | Various | Leaves (drought-stressed) | Dhurrin | Increased concentrations observed | [6][8] |

| Bambusa vulgaris | Not specified | Shoots | Taxiphyllin | Present | [9][15] |

| Gigantochloa verticillata | Not specified | Shoots | Taxiphyllin | Present | [9] |

| Various Bamboo Species | Not specified | Fresh Shoots | Taxiphyllin (as HCN) | 100 - 1000 mg/kg | [15][16] |

| Triglochin maritima | Not specified | Not specified | Taxiphyllin | Biosynthesis demonstrated | [1] |

Part 2: Biosynthesis of 4-Hydroxymandelonitrile

The biosynthesis of 4-hydroxymandelonitrile is a well-orchestrated enzymatic cascade that converts the amino acid L-tyrosine into the final cyanohydrin product.[2][4][5] This pathway is a hallmark of specialized plant metabolism and is best characterized in Sorghum bicolor.

The core biosynthetic pathway involves three key enzymatic steps:

-

Conversion of L-Tyrosine to p-Hydroxyphenylacetaldoxime: This initial and rate-limiting step is catalyzed by a multifunctional cytochrome P450 enzyme, CYP79A1 .[5][17] This enzyme facilitates the N-hydroxylation of L-tyrosine, followed by a decarboxylation and dehydration to yield p-hydroxyphenylacetaldoxime.

-

Conversion of p-Hydroxyphenylacetaldoxime to 4-Hydroxymandelonitrile: The second cytochrome P450 enzyme, CYP71E1 , catalyzes the conversion of the aldoxime to the cyanohydrin.[5][17] This is a complex reaction involving a dehydration and a C-hydroxylation.

-

Glycosylation of 4-Hydroxymandelonitrile: The unstable 4-hydroxymandelonitrile is stabilized through glycosylation by a UDP-glucosyltransferase, UGT85B1 , to form the stable cyanogenic glucoside, dhurrin.[18]

This pathway often operates as a "metabolon," a loosely associated complex of enzymes that channels intermediates, thereby increasing efficiency and preventing the release of potentially toxic intermediates.[4][14]

Biosynthetic Pathway of (S)-4-Hydroxymandelonitrile (Dhurrin Precursor) in Sorghum bicolor

Caption: Biosynthesis of Dhurrin from L-Tyrosine in Sorghum bicolor.

Variations in the Biosynthetic Pathway

While the general enzymatic steps are conserved, variations exist across different plant species. In Triglochin maritima, the biosynthesis of taxiphyllin also proceeds from L-tyrosine.[1] However, studies have shown differences in the channeling of intermediates compared to sorghum. In T. maritima, p-hydroxyphenylacetonitrile is a key intermediate that appears to be less tightly channeled than other intermediates in the pathway.[1]

The biosynthesis of cyanogenic glycosides in the Rosaceae family, such as amygdalin and prunasin from (R)-mandelonitrile, follows a similar initial conversion of an aromatic amino acid (phenylalanine) to the corresponding cyanohydrin, which is then glycosylated.[19]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the extraction, quantification, and enzymatic analysis of 4-hydroxymandelonitrile and its derivatives.

Protocol 1: Extraction of 4-Hydroxymandelonitrile Glycosides from Plant Tissue

This protocol is a generalized method for the extraction of dhurrin and taxiphyllin from plant material, adapted from several sources.[20][21][22]

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Activated carbon

-

Centrifuge tubes (50 mL)

-

Sonicator bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. For dried tissue, grind to a fine powder using a mill.

-

Extraction:

-

Clarification:

-

Centrifuge the tubes at 4000 x g for 10 minutes to pellet the plant debris and activated carbon.

-

Carefully decant the supernatant into a clean tube.

-

-

Concentration (Optional): For samples with low concentrations of glycosides, the methanol can be evaporated under reduced pressure using a rotary evaporator at 40°C. Reconstitute the dried extract in a known volume of methanol.

-

Filtration: Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

-

Storage: Store the filtered extract at -20°C until analysis.

References

- 1. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Advances in cyanogenic glycosides biosynthesis and analyses in plants: a review. | Semantic Scholar [semanticscholar.org]

- 3. annualreviews.org [annualreviews.org]

- 4. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 5. Dhurrin Synthesis in Sorghum Is Regulated at the Transcriptional Level and Induced by Nitrogen Fertilization in Older Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function and Challenges for Animal Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Dhurrin: a potential endogenous nitrogen turnover source for early seedling growth in sorghum [frontiersin.org]

- 8. Frontiers | The Interplay Between Water Limitation, Dhurrin, and Nitrate in the Low-Cyanogenic Sorghum Mutant adult cyanide deficient class 1 [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. inbar.int [inbar.int]

- 11. Uncovering Taxiphyllin in bamboo shoots: An analytical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchjournal.co.in [researchjournal.co.in]

- 13. researchgate.net [researchgate.net]

- 14. Advances in cyanogenic glycosides biosynthesis and analyses in plants : a review | Acta Biologica Szegediensis [abs.ek.szte.hu]

- 15. Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxymandelonitrile

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Hydroxymandelonitrile, a cyanohydrin of significant interest in organic synthesis and as a key intermediate in the biosynthesis of cyanogenic glycosides. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical experimental guidance. While experimentally verified data for some properties of 4-Hydroxymandelonitrile are limited in publicly accessible literature, this guide synthesizes available information, including computed values, and provides detailed protocols for the experimental determination of key physicochemical parameters. The structure of this guide is designed to be a practical laboratory resource, emphasizing not only the known properties but also the scientific rationale behind the methodologies for their characterization.

Introduction: The Significance of 4-Hydroxymandelonitrile

4-Hydroxymandelonitrile, with the IUPAC name 2-hydroxy-2-(4-hydroxyphenyl)acetonitrile, is a cyanohydrin derived from the formal addition of hydrogen cyanide to the aldehyde group of 4-hydroxybenzaldehyde. Its structure, featuring a chiral center, a hydroxyl group, a nitrile group, and a phenolic moiety, makes it a versatile building block in organic chemistry.

In the realm of natural products, 4-Hydroxymandelonitrile is a crucial precursor in the biosynthesis of dhurrin, a cyanogenic glycoside found in plants like sorghum.[1] The enzymatic synthesis of the (R)-enantiomer is a well-studied process, often carried out in biphasic systems to optimize yield and enantiomeric excess.[1] Understanding the physicochemical properties of 4-Hydroxymandelonitrile is paramount for its efficient synthesis, handling, and utilization in further chemical transformations, as well as for a deeper comprehension of its role in biological systems.

This guide will delve into the structural and physicochemical characteristics of 4-Hydroxymandelonitrile, offering a detailed examination of its properties and the experimental workflows to ascertain them.

Molecular Structure and Identification

A foundational understanding of 4-Hydroxymandelonitrile begins with its molecular structure and key identifiers.

Chemical Structure

The chemical structure of 4-Hydroxymandelonitrile is depicted below. The central carbon atom, bonded to the hydroxyl group, nitrile group, phenyl ring, and a hydrogen atom, is a chiral center. Therefore, 4-Hydroxymandelonitrile can exist as two enantiomers, (R)- and (S)-4-Hydroxymandelonitrile.

Caption: 2D Chemical Structure of 4-Hydroxymandelonitrile.

Key Identifiers

For unambiguous identification, the following identifiers are crucial:

| Identifier | Value | Source |

| IUPAC Name | 2-hydroxy-2-(4-hydroxyphenyl)acetonitrile | |

| CAS Number | 13093-65-7 | |

| Molecular Formula | C₈H₇NO₂ | |

| Molecular Weight | 149.15 g/mol | |

| InChI Key | HOOOPXDSCKBLFG-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=CC=C1C(C#N)O)O | [2] |

Physicochemical Properties: A Quantitative Overview

This section presents a summary of the known and predicted physicochemical properties of 4-Hydroxymandelonitrile. It is important to note that many of these values are computationally predicted and should be confirmed by experimental analysis for critical applications.

| Property | Value | Notes | Source |

| Melting Point | 96-103 °C | Experimental range from a commercial supplier. | [3] |

| Boiling Point | 366.0 ± 27.0 °C | Predicted value. | [4] |

| Density | 1.327 ± 0.06 g/cm³ | Predicted value. | [4] |

| Water Solubility | 8.37 g/L | Predicted value. | [5] |

| pKa | 9.35 ± 0.26 | Predicted value for the phenolic hydroxyl group. | [4] |

| LogP | 0.73 | Predicted value. | [5] |

Experimental Determination of Physicochemical Properties

For drug development and rigorous scientific research, experimentally determined physicochemical data is indispensable. This section outlines the standard methodologies for characterizing key properties of 4-Hydroxymandelonitrile.

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting point range suggests a high degree of purity, while a broad range can indicate the presence of impurities or multiple polymorphic forms.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry 4-Hydroxymandelonitrile is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.

-

Validation: The calibration of the apparatus should be verified using certified reference standards with known melting points.

Solubility Profile

Causality: Solubility in various solvents is a critical parameter for designing reaction conditions, purification processes, and, in the context of drug development, formulation strategies. The "like dissolves like" principle generally applies, with polar solvents being more effective for this moderately polar molecule.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and acetonitrile.

-

Sample Preparation: An excess amount of 4-Hydroxymandelonitrile is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.

-

Sample Collection and Preparation: The suspension is allowed to settle, and a clear aliquot of the supernatant is carefully removed. The aliquot is then filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: The concentration of 4-Hydroxymandelonitrile in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Caption: Workflow for Shake-Flask Solubility Determination.

Acid Dissociation Constant (pKa)

Causality: The pKa value of the phenolic hydroxyl group is crucial for understanding the ionization state of 4-Hydroxymandelonitrile at different pH values. This influences its solubility, reactivity, and biological interactions.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A known concentration of 4-Hydroxymandelonitrile is dissolved in a suitable solvent system (e.g., a co-solvent mixture like water-methanol if aqueous solubility is limited).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

-

Validation: The method should be validated using a compound with a known pKa in the same solvent system.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 4-Hydroxymandelonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of specific functional groups and their connectivity.

Predicted ¹H NMR Spectral Data:

-

Aromatic Protons (H-Ar): Expected to appear as two doublets in the region of δ 6.8-7.4 ppm, characteristic of a para-substituted benzene ring.

-

Methine Proton (-CH(OH)CN): A singlet or a doublet (if coupled to the hydroxyl proton) is expected in the region of δ 5.0-5.5 ppm.

-

Hydroxyl Protons (-OH): The chemical shifts of the phenolic and alcoholic hydroxyl protons are variable and depend on the solvent, concentration, and temperature. They may appear as broad singlets.

Predicted ¹³C NMR Spectral Data:

-

Nitrile Carbon (-CN): Expected to appear in the region of δ 115-125 ppm.

-

Aromatic Carbons: Signals for the six aromatic carbons are expected in the region of δ 115-160 ppm.

-

Methine Carbon (-CH(OH)CN): The signal for the carbon bearing the hydroxyl and nitrile groups is expected in the region of δ 60-70 ppm.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of 4-Hydroxymandelonitrile in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters should be used. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in unambiguous peak assignments.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Assign the signals based on their chemical shifts, multiplicities, and correlation signals from 2D NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic FTIR Absorption Bands:

-

O-H Stretch (phenolic and alcoholic): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (aromatic): Peaks in the region of 3000-3100 cm⁻¹.

-

C≡N Stretch (nitrile): A sharp, medium-intensity peak around 2240-2260 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O Stretch: A peak in the region of 1000-1250 cm⁻¹.

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr for a pellet) is recorded and subtracted from the sample spectrum.

-

Data Interpretation: The absorption bands in the spectrum are assigned to their corresponding functional groups.

Stability and Degradation

Causality: Understanding the stability of 4-Hydroxymandelonitrile is critical for its storage, handling, and application. As a cyanohydrin, it is susceptible to degradation, particularly through the reversible reaction to form 4-hydroxybenzaldehyde and hydrogen cyanide.

Factors Influencing Stability:

-

pH: Cyanohydrin stability is highly pH-dependent. The equilibrium favors the cyanohydrin at acidic to neutral pH. Under basic conditions, the equilibrium shifts towards the starting aldehyde and cyanide.

-

Temperature: Elevated temperatures can promote the decomposition of cyanohydrins.

-

Enzymatic Degradation: In biological systems, enzymes such as hydroxynitrile lyases can catalyze the breakdown of 4-Hydroxymandelonitrile.

Experimental Protocol for Stability Assessment:

-

Forced Degradation Studies: Subject solutions of 4-Hydroxymandelonitrile to various stress conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), and thermal (e.g., elevated temperatures) conditions.

-

Time-Point Analysis: At specified time intervals, withdraw aliquots of the stressed solutions.

-

Quantification: Analyze the aliquots by a stability-indicating HPLC method to quantify the remaining 4-Hydroxymandelonitrile and identify any degradation products.

-

Data Analysis: Plot the concentration of 4-Hydroxymandelonitrile as a function of time to determine the degradation kinetics under each condition.

Caption: Reversible Degradation of 4-Hydroxymandelonitrile.

Polymorphism

Causality: Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact physicochemical properties such as melting point, solubility, and stability. While no specific studies on the polymorphism of 4-Hydroxymandelonitrile were identified in the literature, it is a critical parameter to investigate for any solid-state compound intended for pharmaceutical use.

Experimental Protocol for Polymorph Screening:

-

Crystallization Studies: Crystallize 4-Hydroxymandelonitrile from a variety of solvents with different polarities and at different temperatures and cooling rates.

-

Solid-State Characterization: Analyze the resulting solid forms using techniques such as:

-

Powder X-Ray Diffraction (PXRD): To identify different crystal lattices.

-

Differential Scanning Calorimetry (DSC): To detect different melting points and phase transitions.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and desolvation.

-

Infrared (IR) and Raman Spectroscopy: To identify differences in vibrational modes between polymorphs.

-

Safety and Handling

As a nitrile-containing compound, 4-Hydroxymandelonitrile should be handled with appropriate safety precautions.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7]

-

Toxicity: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[6][7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[6][7]

Conclusion

4-Hydroxymandelonitrile is a molecule of considerable scientific interest due to its role in natural product biosynthesis and its potential as a synthetic intermediate. This technical guide has provided a comprehensive overview of its physicochemical properties, synthesizing both available data and expert-guided experimental protocols. For researchers and drug development professionals, a thorough experimental characterization of this compound, following the methodologies outlined herein, is essential for its effective and safe utilization. The provided workflows for determining melting point, solubility, pKa, and spectroscopic characteristics, as well as for assessing stability and polymorphism, offer a robust framework for generating the critical data required for advanced research and development.

References

-

van der Wielen, L. A., van der Wulp, M., Luyben, K. C., & Straathof, A. J. (2002). Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. Biotechnology and Bioengineering, 80(4), 453-463. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 166768, alpha,4-Dihydroxybenzeneacetonitrile. Retrieved January 3, 2026 from [Link].

-

Human Metabolome Database. (2013, May 17). Showing metabocard for (S)-4-Hydroxymandelonitrile (HMDB0060318). Retrieved January 3, 2026, from [Link]

Sources

- 1. Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. mdpi.com [mdpi.com]

- 4. Nondestructive Metabolomic Fingerprinting: FTIR, NIR and Raman Spectroscopy in Food Screening [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic Data Analysis of 4-Hydroxymandelonitrile: A Comprehensive Guide to NMR, IR, and MS Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymandelonitrile, a cyanohydrin derived from 4-hydroxybenzaldehyde, is a key intermediate in the synthesis of various pharmaceuticals and a naturally occurring compound.[1][2] Its precise structural elucidation is paramount for quality control, reaction monitoring, and metabolite identification. This technical guide provides an in-depth analysis of the spectroscopic data of 4-Hydroxymandelonitrile, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques offers unambiguous structural confirmation. This document is designed to serve as a practical reference for researchers, offering not just data, but the underlying principles of spectral interpretation rooted in the molecule's unique structural features.

Introduction: The Significance of Spectroscopic Characterization

The structural integrity of a molecule like 4-Hydroxymandelonitrile, which contains a reactive cyanohydrin moiety, a phenolic hydroxyl group, and an aromatic ring, dictates its chemical behavior and biological activity.[3] Spectroscopic analysis provides a non-destructive window into its molecular architecture.

-

NMR Spectroscopy maps the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom.

-

IR Spectroscopy identifies the specific functional groups present by probing their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and provides vital clues about the structure through controlled fragmentation analysis.

This guide will dissect the expected spectral features for each technique, explaining the causal relationships between the molecular structure and the resulting spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Hydroxymandelonitrile, both ¹H and ¹³C NMR provide a complete picture of its atomic arrangement.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (OH).

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxymandelonitrile in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is characterized by distinct signals for the aromatic, methine, and hydroxyl protons.

-

Aromatic Protons (Hₐ, Hₑ): The para-substituted aromatic ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets.

-

Causality: The protons ortho to the electron-donating hydroxyl group (Hₑ) are shielded and appear upfield (lower ppm) compared to the protons ortho to the electron-withdrawing cyanohydrin group (Hₐ).[4] The coupling between these adjacent protons results in a doublet for each signal.

-

-

Methine Proton (Hₙ): The single proton on the carbon bearing both the hydroxyl and nitrile groups is expected to appear as a singlet.

-

Causality: This proton is deshielded due to the electronegativity of the adjacent oxygen and nitrile group. With no adjacent protons, it does not exhibit spin-spin splitting.[5]

-

-

Hydroxyl Protons (Ar-OH, CH-OH): These protons typically appear as broad singlets.

Table 1: Predicted ¹H NMR Data for 4-Hydroxymandelonitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -CH(OH)CN) | ~7.4 - 7.6 | Doublet | 2H |

| Aromatic (ortho to -OH) | ~6.8 - 7.0 | Doublet | 2H |

| Methine (-CH(OH)CN) | ~5.5 - 5.7 | Singlet | 1H |

| Phenolic (-ArOH) | Variable (e.g., 9.0-10.0 in DMSO) | Broad Singlet | 1H |

| Alcoholic (-CHOH) | Variable (e.g., 6.0-7.0 in DMSO) | Broad Singlet | 1H |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Data for 4-Hydroxymandelonitrile

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-OH (Aromatic) | ~158 - 160 | Phenolic carbon, strongly deshielded by oxygen. |

| C-H (Aromatic, ortho to -CH(OH)CN) | ~128 - 130 | Standard aromatic C-H. |

| C-H (Aromatic, ortho to -OH) | ~115 - 117 | Shielded by the electron-donating OH group. |

| C (ipso, attached to -CH(OH)CN) | ~130 - 132 | Quaternary aromatic carbon. |

| -CH(OH)CN | ~60 - 65 | Aliphatic carbon attached to two electronegative groups. |

| -C≡N | ~118 - 122 | Characteristic chemical shift for a nitrile carbon.[7] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an exceptionally rapid and effective method for confirming the presence of the key functional groups in 4-Hydroxymandelonitrile.

Experimental Protocol: IR Sample Preparation

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is the most common and convenient method.

-

KBr Pellet: The sample is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.

Spectral Interpretation

The IR spectrum provides a distinct "fingerprint" for the molecule.

-

O-H Stretching Region (3600-3200 cm⁻¹): A very strong and broad absorption band is expected in this region.

-

C-H Stretching Region (3100-3000 cm⁻¹): Weak to medium sharp peaks are anticipated just above 3000 cm⁻¹, characteristic of aromatic C-H stretching.[10]

-

Nitrile Stretching Region (2260-2210 cm⁻¹): A sharp, medium-to-strong intensity peak is a definitive indicator of the nitrile (C≡N) group.[11]

-

Causality: The C≡N triple bond is a strong, polar bond, resulting in a distinct and easily identifiable absorption in a relatively uncongested region of the spectrum. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[11]

-

-

Aromatic C=C Stretching (1600-1450 cm⁻¹): Several medium-intensity bands will appear in this region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.[10]

Table 3: Summary of Characteristic IR Absorptions

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium, Sharp |

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2220 | Medium-Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium |

| Alcohol C-O | C-O Stretch | 1250 - 1050 | Strong |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of 4-Hydroxymandelonitrile and offers structural insights through analysis of its fragmentation pattern under electron ionization (EI).

Experimental Protocol: GC-MS Analysis

-

Derivatization: Due to the polar hydroxyl groups, derivatization by silylation (e.g., using MSTFA or BSTFA) is often performed prior to GC-MS analysis to increase volatility and thermal stability.[12]

-

Injection: The derivatized or underivatized sample is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for inducing fragmentation.

Fragmentation Analysis

The fragmentation of 4-Hydroxymandelonitrile is driven by the stability of the resulting ions, particularly those stabilized by the aromatic ring.

-

Molecular Ion (M⁺•): The molecular ion peak should be observed at an m/z of 149, corresponding to the molecular formula C₈H₇NO₂.[1]

-

Loss of HCN (m/z 122): A characteristic fragmentation for cyanohydrins is the loss of a neutral hydrogen cyanide molecule, resulting in an ion corresponding to the 4-hydroxybenzaldehyde radical cation.

-

Formation of Hydroxytropylium Ion (m/z 107): Similar to benzyl alcohol derivatives, cleavage of the C-C bond between the nitrile and the benzylic carbon can lead to the formation of a stable hydroxytropylium ion.[13]

-

Loss of Carbon Monoxide (m/z 79): The hydroxytropylium ion (m/z 107) can subsequently lose a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for benzyl alcohol and its derivatives, to yield a highly abundant ion at m/z 79.[13][14]

Table 4: Predicted Key Fragment Ions in EI-MS

| m/z | Proposed Fragment Ion | Formula | Significance |

| 149 | [C₈H₇NO₂]⁺• | C₈H₇NO₂ | Molecular Ion |

| 122 | [C₇H₆O₂]⁺• | C₇H₆O₂ | Loss of HCN |

| 107 | [C₇H₇O]⁺ | C₇H₇O | Hydroxytropylium Ion |

| 79 | [C₆H₇]⁺ | C₆H₇ | Loss of CO from m/z 107 |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl Cation |

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of 4-Hydroxymandelonitrile is a clear demonstration of the power of modern spectroscopic techniques. NMR provides the definitive atomic connectivity, IR confirms the presence of all key functional groups (hydroxyl, nitrile, aromatic ring), and MS verifies the molecular weight and provides corroborating structural information through predictable fragmentation patterns. The convergence of these independent analyses provides a self-validating and unequivocal confirmation of the molecule's identity and purity, a critical requirement for researchers in synthetic chemistry and drug development.

References

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Available at: [Link]

-

MassBank of North America. Spectrum FiehnHILIC000102 for 4-Hydroxymandelonitrile. Available at: [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. Available at: [Link]

-

Human Metabolome Database. (2013). Showing metabocard for (S)-4-Hydroxymandelonitrile (HMDB0060318). Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

-

University of Texas at Dallas. INFRARED SPECTROSCOPY (IR). Available at: [Link]

-

PubMed Central. (2023). Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry. Available at: [Link]

-

Berkeley Learning Hub. (2024). 5 Nitrile IR Tips. Available at: [Link]

-

PubChem. alpha,4-Dihydroxybenzeneacetonitrile. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Available at: [Link]

-

Modgraph. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Available at: [Link]

-

YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Available at: [Link]

-

PubMed. (2002). Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. Available at: [Link]

-

PubMed. (1975). Mass fragmentographic determination of 4-hydroxy-3-methoxymandelic acid in human urine, cerebrospinal fluid, brain and serum using a deuterium-labelled internal standard. Available at: [Link]

-

Unknown. Table of characteristic proton NMR chemical shifts. Available at: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

ResearchGate. 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the.... Available at: [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]

-

NIST WebBook. Benzonitrile, 4-hydroxy-. Available at: [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

Compound Interest. a guide to 13c nmr chemical shift values. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, DMSO, experimental) (HMDB0002035). Available at: [Link]

- PubMed. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8603099/

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Available at: [Link]

-

PubMed. (2020). Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes. Available at: [Link]

-

Foodball. Spectral Libraries. Available at: [Link]

-

PubMed Central. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Available at: [Link]

Sources

- 1. alpha,4-Dihydroxybenzeneacetonitrile | C8H7NO2 | CID 166768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. compoundchem.com [compoundchem.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Lynchpin of the Cyanide Bomb: A Technical Guide to 4-Hydroxymandelonitrile in Plant Defense

Introduction: The Dual-Nature of a Defensive Keystone

Sessile by nature, plants have evolved a sophisticated and often formidable chemical arsenal to defend against a myriad of threats, from herbivorous insects to microbial pathogens.[1] Among the most dramatic and effective of these strategies is cyanogenesis: the release of toxic hydrogen cyanide (HCN) upon tissue damage.[2] At the heart of this defense in over 2,650 plant species lies 4-hydroxymandelonitrile, a cyanohydrin that serves as the direct precursor to the "cyanide bomb".[3][4]

This technical guide provides an in-depth exploration of the pivotal role of 4-hydroxymandelonitrile in plant defense. We will dissect its biosynthesis, the elegant spatial and temporal regulation that prevents autotoxicity, the enzymatic detonation that unleashes its toxic potential, and its broader ecological implications. This document is designed for researchers, scientists, and drug development professionals, offering not just a review of the current knowledge but also field-proven insights and detailed methodologies to empower further investigation into this fascinating and potent natural defense system.

Section 1: Biosynthesis and Storage - Crafting the Precursor

The journey to 4-hydroxymandelonitrile begins with the aromatic amino acid L-tyrosine. The pathway is a masterpiece of metabolic engineering, channeling reactive and toxic intermediates through a multi-enzyme complex, often referred to as a metabolon, located at the cytosolic surface of the endoplasmic reticulum.[5][6] This channeling is critical to prevent the premature release of toxic compounds within the plant cell.

The biosynthesis, best characterized in Sorghum bicolor for the production of the cyanogenic glycoside dhurrin, proceeds through several key steps:

-

Conversion of L-Tyrosine to an Oxime: The pathway is initiated by CYP79A1 , a multifunctional cytochrome P450 enzyme.[7][8] This enzyme catalyzes the conversion of L-tyrosine to p-hydroxyphenylacetaldoxime. This is the first committed and rate-limiting step in the pathway, making CYP79A1 a key point of regulation.[8][9]

-

Conversion of Oxime to Cyanohydrin: The p-hydroxyphenylacetaldoxime is then converted to 4-hydroxymandelonitrile by a second cytochrome P450, CYP71E1 .[5][10]

-

Glycosylation for Stability and Storage: The resulting 4-hydroxymandelonitrile is unstable. To safely store this precursor, it is immediately glycosylated by a soluble UDP-glucosyltransferase, UGT85B1 , to form the stable cyanogenic glycoside dhurrin.[5][11] This glycosylation step is essential; knocking out the UGT85B1 gene can lead to self-intoxication from the accumulation of unstable cyanohydrins.

This entire process is tightly regulated, primarily at the transcriptional level of the CYP79A1 and CYP71E1 genes.[9][12] Their expression is highest in young, vulnerable tissues and can be induced by factors such as nitrogen availability, underscoring the plant's ability to allocate resources to defense when needed.[9][13]

Visualizing the Pathway

Enzyme Kinetic Properties

The efficiency of the biosynthetic pathway is reflected in the kinetic parameters of its key enzymes. Understanding these properties is crucial for metabolic engineering efforts.

| Enzyme | Substrate | Km | Vmax / kcat | Organism |

| CYP71E1 | p-hydroxyphenylacetaldoxime | 0.013 mM (for NADPH) | 111 nmol/mg protein/s | Sorghum bicolor[14] |

| UGT85B1 | p-hydroxymandelonitrile | 0.84 mM | 10.6 s-1 (kcat) | Sorghum bicolor[15] |

| PycHNL | mandelonitrile | 11.75 mM | 227.27 µmol/min/mg | Pyrus communis[16] |

Section 2: The "Cyanide Bomb" - Mechanism of Action

The brilliance of the cyanogenic defense system lies in its two-component nature, which relies on subcellular compartmentation to prevent autotoxicity. The stable cyanogenic glycoside (e.g., dhurrin) is stored in the vacuole of epidermal cells, while the activating enzymes, β-glucosidase and hydroxynitrile lyase (HNL), are stored separately, primarily in the mesophyll tissue.[17][18]

When an herbivore chews the plant tissue, this separation is breached. The resulting mixture of cell contents initiates a rapid, two-step enzymatic cascade:

-

Deglycosylation: A specific β-glucosidase (e.g., dhurrinase) cleaves the sugar moiety from the cyanogenic glycoside. This action liberates the unstable aglycone, 4-hydroxymandelonitrile.[2][19]

-

Cyanide Release: The liberated 4-hydroxymandelonitrile is then acted upon by a hydroxynitrile lyase (HNL) . This enzyme catalyzes the dissociation of the cyanohydrin into hydrogen cyanide (HCN) and p-hydroxybenzaldehyde.[2][20]

The released HCN is a potent respiratory inhibitor that blocks cytochrome c oxidase in the mitochondrial electron transport chain, effectively shutting down cellular respiration in the attacker.[5] The accompanying aldehyde can also possess cytotoxic and deterrent properties.[9]

Visualizing the Activation

Section 3: Regulation and Ecological Significance

The production of cyanogenic glycosides is not static; it is a dynamic process influenced by developmental stage, environmental cues, and hormonal signaling, reflecting a cost-benefit balance for the plant.

Developmental and Environmental Regulation

Dhurrin levels in sorghum are highest in young seedlings, providing robust protection when the plant is most vulnerable.[9][19] As the plant matures, the concentration typically decreases. The expression of biosynthetic genes like CYP79A1 is tightly correlated with these developmental changes.[6][13] Environmental factors also play a crucial role. For instance, increased nitrogen fertilization can lead to higher dhurrin content in older sorghum plants, as the plant incorporates available nitrogen into these defense compounds.[9][12]

Hormonal Crosstalk

Plant defense pathways are interconnected through complex hormonal signaling networks. While jasmonic acid (JA) is a primary hormone involved in defense against herbivores, and salicylic acid (SA) is key for pathogen defense, there is evidence of crosstalk with cyanogenesis.[21]

-

Jasmonic Acid (JA): In some species like Lotus japonicus, JA has been shown to induce the expression of genes involved in cyanogenic glycoside synthesis.[22]

-

Salicylic Acid (SA): Recent studies in peach suggest a fascinating link where mandelonitrile, the aglycone of prunasin (structurally related to 4-hydroxymandelonitrile), is involved in SA biosynthesis.[23][24] This suggests that the cyanogenic pathway may not only be a direct defense but could also prime other defense responses. The interplay between JA and SA is often antagonistic, allowing the plant to fine-tune its response to specific threats.[21][25]

Ecological Role and Herbivore Counter-Adaptations

The cyanide bomb is a highly effective deterrent against generalist herbivores.[3] However, the evolutionary arms race has led some specialist herbivores to develop counter-mechanisms. These strategies include:

-

Detoxification: Some insects possess enzymes like β-cyanoalanine synthase, which can detoxify HCN.

-

Sequestration: Certain Lepidopteran species can sequester ingested cyanogenic glycosides and use them for their own defense against predators.

-

Behavioral Avoidance: Some herbivores can detect cyanogenic potential and avoid feeding on tissues with high concentrations.

Distribution and Concentration

The concentration of cyanogenic glycosides, and thus the potential to produce 4-hydroxymandelonitrile, varies significantly across species and even within different tissues of the same plant.

| Plant Species | Cyanogenic Glycoside | Tissue | Concentration (mg HCN equiv./kg fresh wt) |

| Sorghum bicolor (Sorghum) | Dhurrin | Young Leaves | > 250[19] |

| Manihot esculenta (Cassava) | Linamarin | Roots | up to 500[20] |

| Prunus dulcis (Almond) | Amygdalin | Kernels (bitter) | < 20[26] |

| Prunus armeniaca (Apricot) | Amygdalin | Kernels | 9 - 49 (varies)[5] |

Section 4: Experimental Protocols and Methodologies

Advancing the study of 4-hydroxymandelonitrile and its role in plant defense requires robust and reproducible experimental methods. Here, we provide detailed protocols for the extraction and analysis of its glycoside precursor and for assaying the activity of a key catabolic enzyme.

Protocol 1: Extraction and Quantification of Cyanogenic Glycosides by HPLC

This protocol is designed for the quantitative analysis of cyanogenic glycosides like dhurrin or amygdalin from plant material. The use of an acidified solvent and immediate heating or boiling is critical to denature endogenous β-glucosidases, which would otherwise degrade the target analytes upon tissue homogenization.[1][4]

A. Materials and Reagents

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

Extraction Solvent: Methanol:Water (70:30, v/v) with 0.1% perchloric acid[27]

-

Analytical standards (e.g., Dhurrin, Amygdalin)

-

HPLC system with a Diode Array Detector (DAD)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

0.45 µm syringe filters

B. Extraction Procedure

-

Sample Preparation: Weigh approximately 100 mg of fresh plant tissue or 20 mg of freeze-dried, ground tissue into a 2 mL microcentrifuge tube.

-

Homogenization: Immediately flash-freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a bead beater. Causality Note: This rapid freezing and grinding in a frozen state minimizes enzymatic activity during sample preparation.

-

Extraction: Add 1.5 mL of pre-chilled Extraction Solvent to the powdered tissue. Vortex vigorously for 30 seconds.

-

Enzyme Inactivation: Immediately place the tube in a heating block or boiling water bath at 95°C for 10 minutes to denature all enzymatic activity.

-

Sonication (Optional but Recommended): For enhanced extraction, place the tube in an ultrasonic bath for 15 minutes.[27]

-

Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

-

Filtration: Carefully transfer the supernatant to a new tube. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

C. HPLC Analysis

-

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 40% B

-

25-28 min: Linear gradient from 40% to 95% B

-

28-30 min: Hold at 95% B

-

30-32 min: Return to 5% B

-

32-37 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C[27]

-

Detection: Monitor at 215 nm.

-

Quantification: Prepare a standard curve using analytical standards of the target cyanogenic glycoside(s). Calculate the concentration in the samples based on the peak area and the standard curve.

Workflow for Cyanogenic Glycoside Analysis

Protocol 2: Spectrophotometric Assay of Hydroxynitrile Lyase (HNL) Activity

This assay measures the activity of HNL by monitoring the decomposition of a cyanohydrin substrate. A common method follows the decrease in absorbance of the substrate (e.g., mandelonitrile) or measures the HCN produced colorimetrically.[28] Here, we describe a continuous spectrophotometric assay based on substrate consumption.[29]

A. Materials and Reagents

-

Partially purified enzyme extract

-

Assay Buffer: 0.1 M Citrate buffer, pH 5.5

-

Substrate: 10 mM mandelonitrile solution in the assay buffer

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes (1 cm path length)

B. Assay Procedure

-

Instrument Setup: Set the spectrophotometer to read absorbance at 249 nm (the λmax for mandelonitrile) and equilibrate the cuvette holder to 30°C.

-

Reaction Mixture: In a quartz cuvette, pipette 950 µL of Assay Buffer and 50 µL of the enzyme extract. Mix by gentle inversion and place in the spectrophotometer to zero the instrument (this serves as the enzyme blank).

-

Initiate Reaction: To start the reaction, remove the cuvette, add 50 µL of the 10 mM mandelonitrile substrate to a final concentration of 0.5 mM. Mix quickly by inversion.

-

Data Acquisition: Immediately place the cuvette back into the spectrophotometer and begin recording the decrease in absorbance at 249 nm every 15 seconds for 5 minutes.

-

Calculation of Activity:

-

Determine the initial linear rate of the reaction (ΔAbs/min).

-

Use the Beer-Lambert law (A = εcl) to calculate the rate of substrate consumption. The molar extinction coefficient (ε) for mandelonitrile at 249 nm is approximately 1310 M-1cm-1.

-

Enzyme activity (Units/mL) = (ΔAbs/min) / (ε * l) * Vtotal / Venzyme

-

One unit (U) is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

-

Section 5: Conclusion and Future Directions

4-Hydroxymandelonitrile is far more than a simple metabolic intermediate; it is the central, activatable component of a sophisticated and widespread plant defense mechanism. Its biosynthesis is a tightly regulated, multi-step process that culminates in its safe storage as a stable glycoside. Upon attack, its rapid, enzymatically-controlled decomposition unleashes the potent "cyanide bomb," providing an effective deterrent against many herbivores.

The study of this pathway has significant implications. In agriculture, manipulating the biosynthetic genes offers a route to developing crops with enhanced pest resistance or, conversely, reducing the cyanogenic potential in food crops like cassava to improve safety.[3][10] For drug development, the enzymes of this pathway, such as hydroxynitrile lyases, are valuable biocatalysts for the synthesis of chiral cyanohydrins, which are important building blocks for pharmaceuticals.[16][30]

Future research will likely focus on further unraveling the complex regulatory networks that control cyanogenesis, including the identification of additional transcription factors and the precise role of hormonal crosstalk.[22] Elucidating the mechanisms of transport and remobilization of these nitrogen-rich compounds will also provide deeper insights into their dual roles in both defense and primary metabolism. As we continue to decode the intricacies of the 4-hydroxymandelonitrile pathway, we gain not only a greater appreciation for the chemical ecology of plants but also powerful tools for biotechnological innovation.

References

-

Busk, P. K., & Møller, B. L. (2002). Dhurrin Synthesis in Sorghum Is Regulated at the Transcriptional Level and Induced by Nitrogen Fertilization in Older Plants. Plant Physiology, 129(3), 1222–1231. [Link]

-

Busk, P. K., & Møller, B. L. (2002). Dhurrin Synthesis in Sorghum Is Regulated at the Transcriptional Level and Induced by Nitrogen Fertilization in Older Plants. Plant Physiology. [Link]

-

Gleadow, R., O’Donnell, N., Ortiz-Cereceres, J., McMahon, C., & Møller, B. L. (2021). Regulation of dhurrin pathway gene expression during Sorghum bicolor development. Plant Molecular Biology, 107(4-5), 415–432. [Link]

-

Gleadow, R., O’Donnell, N., Ortiz-Cereceres, J., McMahon, C., & Møller, B. L. (2021). Regulation of dhurrin pathway gene expression during Sorghum bicolor development. ResearchGate. [Link]

-

O’Donnell, N. H., et al. (2024). The Putative GATA Transcription Factor SbGATA22 as a Novel Regulator of Dhurrin Biosynthesis. International Journal of Molecular Sciences. [Link]

-

Lv, G., Wang, Y., & Zhang, Y. (2025). Extraction and liquid chromatographic analysis of cyanogenic glycosides: a review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Sharma, R., et al. (2025). Novel (R)-Hydroxynitrile lyase enzyme of Pyrus communis: Purification and characterization of its physicochemical and kinetic properties. Protein Expression and Purification. [Link]

-

Bak, S., et al. (2006). Cyanogenic glycosides: A case study for evolution and application of cytochromes P450. ResearchGate. [Link]

-

Jurica, K., et al. (2025). Plant cyanogenic glycosides: from structure to properties and potential applications. ResearchGate. [Link]

-

Jurica, K., et al. (2024). Plant cyanogenic glycosides: from structure to properties and potential applications. Frontiers in Plant Science. [Link]

-

Hansen, K. S., et al. (2003). The in vitro substrate regiospecificity of recombinant UGT85B1, the cyanohydrin glucosyltransferase from Sorghum bicolor. Phytochemistry. [Link]

-

McMahon, J., White, W., & Sayre, R. (1995). Kinetic and structural properties of hydroxynitrile lyases from select species. ResearchGate. [Link]

-

Fejér, J., et al. (2021). Extraction and liquid chromatographic analysis of cyanogenic glycosides: a review. ResearchGate. [Link]

-

Kahn, R. A., et al. (1999). Substrate Specificity of the Cytochrome P450 Enzymes CYP79A1 and CYP71E1 Involved in the Biosynthesis of the Cyanogenic Glucoside Dhurrin in Sorghum Bicolor (L.) Moench. Archives of Biochemistry and Biophysics. [Link]

-

Appenteng, M. K., et al. (2024). A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides. Molecules. [Link]

-

Jurica, K., et al. (2024). Plant cyanogenic glycosides: from structure to properties and potential applications. Frontiers in Plant Science. [Link]

-

McMahon, J., White, W., & Sayre, R. (1995). Kinetic and structural properties of hydroxynitrile lyases from select species. ResearchGate. [Link]

-

Bak, S., et al. (2006). Cyanogenic Glycosides: a case study for evolution and application of cytochromes P450. Phytochemistry Reviews. [Link]

-

Dadashipour, M., et al. (2021). Structural characterization of Linum usitatissimum hydroxynitrile lyase: A new cyanohydrin decomposition mechanism involving a cyano-zinc complex. Journal of Biological Chemistry. [Link]

-

Hansen, K. S., et al. (2003). The in vitro substrate regiospecificity of recombinant UGT85B1, the cyanohydrin glucosyltransferase from Sorghum bicolor. ResearchGate. [Link]

-

Jones, P. R., et al. (2003). Determination of catalytic key amino acids and UDP sugar donor specificity of the cyanohydrin glycosyltransferase UGT85B1 from Sorghum bicolor. Molecular modeling substantiated by site-specific mutagenesis and biochemical analyses. Plant Physiology. [Link]

-

Fejér, J., et al. (2021). Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families. Molecules. [Link]

-

Boddu, J., et al. (2016). Down-Regulation of CYP79A1 Gene Through Antisense Approach Reduced the Cyanogenic Glycoside Dhurrin in [Sorghum bicolor (L.) Moench] to Improve Fodder Quality. Frontiers in Plant Science. [Link]

-

Brimer, L., & Møller, B. L. (1976). A colorimetric assay for alpha-hydroxynitrile lyase. Analytical Biochemistry. [Link]

-

Jones, P. R., et al. (2021). Colorimetric assay for hydroxynitrile lyase activity Cleavage of... ResearchGate. [Link]

-

Demir, A. S., & Söylemez, A. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis. [Link]

-

Wallis, I. (n.d.). Determination of cyanogenic glycosides. PROMETHEUS – Protocols. [Link]

-

Laursen, T., et al. (2016). Structure‐guided engineering of key amino acids in UGT85B1 controlling substrate and stereo‐specificity in aromatic cyanogenic glucoside biosynthesis. The Plant Journal. [Link]

-

Jones, P. R., et al. (2003). Determination of Catalytic Key Amino Acids and UDP Sugar Donor Specificity of the Cyanohydrin Glycosyltransferase UGT85B1 from Sorghum bicolor. Molecular Modeling Substantiated by Site-Specific Mutagenesis and Biochemical Analyses. Plant Physiology. [Link]

-

Gleadow, R., et al. (2021). Regulation of dhurrin pathway gene expression during Sorghum bicolor development. Plant Molecular Biology. [Link]

-

Perez, R. S., et al. (2025). Amino acid substrate specificities and tissue expression profiles of the nine CYP79A encoding genes in Sorghum bicolor. Physiologia Plantarum. [Link]

-

O’Donnell, N., et al. (2022). a Schematic illustrating the steps and enzymes involved in the... ResearchGate. [Link]

-

The Royal Society of Chemistry. (2014). Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

-

Bernal-Vicente, A., et al. (2017). Metabolomics and biochemical approaches link salicylic acid biosynthesis to cyanogenesis in peach plants. bioRxiv. [Link]

-

Petri, C., et al. (2019). Salicylic acid (SA) biosynthetic and cyanogenic glucoside (CNglcs)... ResearchGate. [Link]

-

Bolarinwa, I. F., et al. (2019). Contents of several plant organs of enzymatically releasable HCN from... ResearchGate. [Link]

-

Fichman, Y., & Mittler, R. (2022). Rise of signaling: jasmonic and salicylic acid oppositely control reactive oxygen species wave production. Plant Physiology. [Link]

-

Wang, B., Xiong, W., & Guo, Y. (2024). Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function and Challenges for Animal Production. Plants. [Link]

-

Kojima, M., et al. (1979). Tissue Distributions of Dhurrin and of Enzymes Involved in Its Metabolism in Leaves of Sorghum bicolor. Plant Physiology. [Link]

-

Wikipedia. (n.d.). Plant defense against herbivory. [Link]

-

Zhang, Y., & Li, X. (2019). Salicylic acid and jasmonic acid in plant immunity. Journal of Integrative Plant Biology. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of dhurrin pathway gene expression during Sorghum bicolor development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino acid substrate specificities and tissue expression profiles of the nine CYP79A encoding genes in Sorghum bicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dhurrin Synthesis in Sorghum Is Regulated at the Transcriptional Level and Induced by Nitrogen Fertilization in Older Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Down-Regulation of CYP79A1 Gene Through Antisense Approach Reduced the Cyanogenic Glycoside Dhurrin in [Sorghum bicolor (L.) Moench] to Improve Fodder Quality [frontiersin.org]

- 11. The in vitro substrate regiospecificity of recombinant UGT85B1, the cyanohydrin glucosyltransferase from Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Regulation of dhurrin pathway gene expression during Sorghum bicolor development | Great Lakes Bioenergy Research Center [glbrc.org]

- 14. Substrate specificity of the cytochrome P450 enzymes CYP79A1 and CYP71E1 involved in the biosynthesis of the cyanogenic glucoside dhurrin in Sorghum bicolor (L.) Moench - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel (R)-Hydroxynitrile lyase enzyme of Pyrus communis: Purification and characterization of its physicochemical and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tissue Distributions of Dhurrin and of Enzymes Involved in Its Metabolism in Leaves of Sorghum bicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plant defense against herbivory - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Putative GATA Transcription Factor SbGATA22 as a Novel Regulator of Dhurrin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. researchgate.net [researchgate.net]

- 25. Rise of signaling: jasmonic and salicylic acid oppositely control reactive oxygen species wave production - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A colorimetric assay for alpha-hydroxynitrile lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ossila.com [ossila.com]

- 30. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Detection of (S)-4-Hydroxymandelonitrile in Food Sources

Abstract

(S)-4-Hydroxymandelonitrile, the aglycone of the cyanogenic glycoside dhurrin, is a naturally occurring compound in various food sources, most notably in sorghum species. Its detection and quantification are of paramount importance for food safety, as its hydrolysis can release toxic hydrogen cyanide (HCN). This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the principles and methodologies for the accurate detection of (S)-4-Hydroxymandelonitrile in food matrices. We will delve into the intricacies of sample preparation, explore a range of analytical techniques from classical colorimetric assays to advanced chromatographic and mass spectrometric methods, and provide detailed, field-proven protocols. The causality behind experimental choices is elucidated to ensure a deep understanding of the analytical workflow. This guide is designed to be a self-validating system, empowering the user to implement robust and reliable detection strategies.

Introduction: The Significance of (S)-4-Hydroxymandelonitrile in Food

(S)-4-Hydroxymandelonitrile is a cyanohydrin that serves as the aglycone precursor to the cyanogenic glycoside dhurrin.[1][2] Cyanogenic glycosides are a class of plant secondary metabolites that, upon enzymatic hydrolysis, release hydrogen cyanide, a potent respiratory inhibitor.[3][4] This process, known as cyanogenesis, is a defense mechanism for the plant against herbivores.[5]

Natural Occurrence: The primary dietary source of (S)-4-Hydroxymandelonitrile, via its glycoside dhurrin, is sorghum (Sorghum bicolor), a staple food crop in many parts of the world.[1][2][6] Dhurrin is also found in other related species.[7] Other food plants contain structurally similar cyanogenic glycosides, such as amygdalin in bitter almonds, apricot kernels, and apple seeds, and taxiphyllin in bamboo shoots.[8][9][10][11] The concentration of these glycosides can vary depending on the plant variety, growing conditions, and the age of the plant.[1][12][13]

Toxicity and Food Safety: The primary concern with the presence of (S)-4-Hydroxymandelonitrile and its parent glycosides in food is the potential for cyanide poisoning.[8][14] When plant tissues are damaged, for instance, during food processing or digestion, the endogenous enzyme β-glucosidase hydrolyzes the cyanogenic glycoside, releasing (S)-4-Hydroxymandelonitrile. This cyanohydrin is unstable and can spontaneously or enzymatically (via α-hydroxynitrile lyase) decompose to form p-hydroxybenzaldehyde and hydrogen cyanide.[6][15] Acute cyanide toxicity can lead to severe health issues and even death.[14] Chronic exposure to lower levels of cyanide from the diet has also been linked to neurological disorders.[16] Regulatory bodies in many countries have set maximum limits for HCN in various food and feed products.[8]

This guide will focus on the analytical methodologies to accurately and reliably quantify (S)-4-Hydroxymandelonitrile, either directly or indirectly through the measurement of its parent glycoside or the released cyanide, to ensure food safety and support research in this field.

The Analytical Workflow: From Sample to Result

The accurate detection of (S)-4-Hydroxymandelonitrile in food matrices necessitates a well-defined analytical workflow. Each step is critical to ensure the integrity of the analysis and the reliability of the results.

Figure 1: A generalized workflow for the detection of (S)-4-Hydroxymandelonitrile in food.

Sample Preparation: The Foundation of Accurate Analysis

The complexity of food matrices necessitates meticulous sample preparation to isolate (S)-4-Hydroxymandelonitrile or its parent glycoside from interfering substances. The choice of method depends on the specific food source and the analytical technique to be employed.

Extraction

The primary goal of extraction is to efficiently transfer the analyte from the solid food matrix into a liquid phase.

Protocol 1: Methanol-Based Extraction for Dhurrin in Sorghum

This protocol is adapted for the extraction of dhurrin, the glycoside of (S)-4-Hydroxymandelonitrile, from sorghum tissues.[11][12][15]

Rationale: Boiling methanol is used to simultaneously extract the dhurrin and deactivate endogenous β-glucosidase enzymes, preventing the premature hydrolysis of the glycoside and the loss of the analyte.

Step-by-Step Methodology:

-

Homogenization: Weigh a representative sample of the food material (e.g., 1-5 g of finely ground sorghum flour or lyophilized plant tissue).

-

Extraction: Add the homogenized sample to a flask containing boiling 90% (v/v) methanol (approximately 10 mL per gram of sample).

-

Boiling: Maintain the mixture at a gentle boil for 5-10 minutes.

-

Cooling and Filtration: Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper or a similar grade.

-

Volume Adjustment: Wash the residue with a small volume of 90% methanol and combine the filtrates. Adjust the final volume to a known quantity.

-

Storage: The resulting extract can be stored at -20°C prior to analysis.

Cleanup

Cleanup steps are often necessary to remove co-extracted compounds that can interfere with the analysis, such as pigments, lipids, and other secondary metabolites.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

SPE is a widely used technique for the selective removal of interfering compounds.[10][17]

Rationale: A C18 or NH2 stationary phase can be used to retain non-polar or polar interferences, respectively, while allowing the more polar cyanogenic glycosides to pass through or be selectively eluted.

Step-by-Step Methodology:

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing methanol followed by deionized water through it. For an NH2 cartridge, condition with a non-polar solvent followed by the extraction solvent.

-

Sample Loading: Load a known volume of the crude extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to elute polar impurities while retaining the analyte on a C18 phase, or to wash off non-polar impurities from an NH2 phase.

-

Elution: Elute the analyte from the C18 cartridge with a stronger solvent, such as methanol or acetonitrile. For an NH2 cartridge, the analyte may be in the load/wash fraction.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for LC analysis or a suitable solvent for GC analysis.

Analytical Techniques for Detection and Quantification

A variety of analytical techniques can be employed for the detection of (S)-4-Hydroxymandelonitrile, either directly, as its glycoside, or indirectly by measuring the released cyanide.